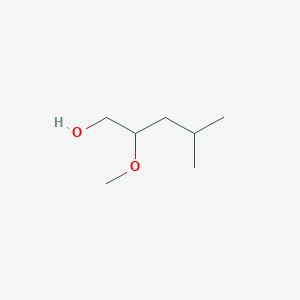

2-Methoxy-4-methylpentan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with a methylating agent to introduce the methyl group, and a subsequent reaction with a suitable alcohol to introduce the hydroxyl group. The methoxy group could potentially be introduced through a Williamson ether synthesis or a similar etherification reaction .Molecular Structure Analysis

The molecular structure of “2-Methoxy-4-methylpentan-1-ol” would be characterized by the presence of a pentane backbone with substituents at the 1st, 2nd, and 4th carbons. The presence of the hydroxyl and methoxy groups would introduce polarity to the molecule, and the molecule would likely exhibit typical alcohol and ether functional group behavior .Chemical Reactions Analysis

As an alcohol and an ether, “this compound” would be expected to undergo typical reactions of these functional groups. This could include reactions such as dehydration to form alkenes, oxidation to form carbonyl compounds, and substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. As an alcohol and an ether, it would be expected to have a higher boiling point than similar sized hydrocarbons due to the ability to form hydrogen bonds. It would also be expected to be somewhat soluble in water, and very soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques : A study by Fang Ling (2011) focused on the synthesis of a closely related compound, 1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, utilizing 3-Pentanone as a starting material. This work highlights the procedures in synthesizing complex organic compounds and the optimization of chiral resolution techniques, which are crucial in pharmaceutical and chemical manufacturing industries (Fang Ling, 2011).

Extraction and Separation Applications : Gawali and Shinde (1974) demonstrated the use of 4-methylpentan-2-ol in the selective extraction and separation of iron(III) from hydrochloric acid. This research provides insights into the applications of such compounds in analytical chemistry and industrial processes for metal extraction and purification (S. Gawali & V. M. Shinde, 1974).

Catalytic Properties and Applications : Several studies have investigated the use of similar compounds in catalysis. For instance, Cutrufello et al. (2002) explored the acid-base properties of oxides in catalyzing the conversion of 4-methylpentan-2-ol. This is significant in the field of green chemistry and industrial catalysis, particularly for the synthesis of polymers and other important chemicals (M. Cutrufello et al., 2002).

Chemical Analysis and Food Science : The compound has been used in the development of methods for the analysis of key aroma compounds in wines, as seen in a study by Dagan et al. (2014). This indicates its role in enhancing analytical techniques in food science and quality control (L. Dagan et al., 2014).

Aroma Compound Research : Research by Granvogl, Christlbauer, and Schieberle (2004) on the quantification of 3-mercapto-2-methylpentan-1-ol in onions and other Allium species underlines the importance of such compounds in understanding flavor and aroma profiles in foods (M. Granvogl, M. Christlbauer, & P. Schieberle, 2004).

Synthesis of Curcuminoids : A study by Khalid et al. (2020) on the synthesis of curcuminoids involving a compound structurally similar to 2-Methoxy-4-methylpentan-1-ol showcases the role of these chemicals in pharmaceutical and organic chemistry, particularly in the synthesis of bioactive compounds (M. Khalid et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methoxy-4-methylpentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(2)4-7(5-8)9-3/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFFPLBEHACTGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2560736.png)

![N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2560738.png)

![1-[(5-bromopyrazin-2-yl)methyl]-3-(3-ethyl-1-methyl-1H-pyrazol-5-yl)urea](/img/structure/B2560739.png)

![1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride](/img/structure/B2560744.png)

![N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2560747.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2560751.png)